(R)-Apomorphine-d5 Hydrochloride (Major)
Description
Rationale for Deuteration in Pharmaceutical and Biological Research
Deuteration is a chemical modification strategy where one or more hydrogen atoms (H) in a molecule are replaced by deuterium (B1214612) (D), a stable, non-radioactive isotope of hydrogen. wikipedia.org While subtle, this change can have profound effects on a molecule's properties due to the "deuterium kinetic isotope effect" (KIE). nih.govportico.org Deuterium contains an extra neutron, effectively doubling the mass of the hydrogen atom. portico.org This increased mass results in a stronger, more stable carbon-deuterium (C-D) bond compared to the equivalent carbon-hydrogen (C-H) bond. acs.orgmusechem.com
In pharmaceutical research, the KIE is particularly relevant to drug metabolism. Many drugs are broken down in the body by enzymes, most notably the cytochrome P450 (CYP) family, in processes that often involve the cleavage of C-H bonds. nih.govtandfonline.com Because the C-D bond is stronger, it requires more energy to break, and therefore the rate of metabolic reactions at that specific site can be significantly slowed. nih.govacs.org
Strategically applying deuteration to metabolically vulnerable positions, or "soft spots," on a drug molecule can offer several research and development advantages:
Reduced Metabolite-Mediated Toxicity: In some cases, a drug's metabolites can be toxic. Deuteration can reduce the formation of these specific metabolites, potentially leading to a better safety profile. nih.govunibestpharm.com
Stabilization of Chiral Centers: For chiral drugs that can interconvert between their R- and S-isomers (a process called epimerization), deuteration at the chiral center can slow this conversion, stabilizing a single, more desirable stereoisomer. musechem.com
The application of this concept has evolved from early academic studies in the 1960s to a recognized strategy in drug discovery, culminating in the approval of the first deuterated drug, deutetrabenazine, by the U.S. FDA in 2017. nih.gov
Significance of (R)-Apomorphine-d5 Hydrochloride (Major) as a Research Tool
(R)-Apomorphine-d5 Hydrochloride is a deuterated form of (R)-Apomorphine hydrochloride, where five hydrogen atoms on the aromatic rings have been replaced with deuterium. lgcstandards.comnih.gov Its primary significance in the research landscape is not as a therapeutic agent itself, but as a critical analytical tool, specifically as a stable isotope-labeled internal standard. lgcstandards.comusbio.net
In bioanalytical chemistry, particularly in quantitative techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for achieving accurate and precise measurements. The ideal internal standard is chemically and physically almost identical to the analyte being measured but has a different mass, allowing it to be distinguished by the mass spectrometer. musechem.comnih.gov
(R)-Apomorphine-d5 Hydrochloride fulfills this role perfectly for studies involving apomorphine (B128758):
Chemical Similarity: It behaves nearly identically to non-deuterated apomorphine during sample extraction, preparation, and chromatographic separation.
Mass Differentiation: Its molecular weight is higher than the standard compound due to the five deuterium atoms, allowing a mass spectrometer to detect and quantify both compounds simultaneously. nih.gov
By adding a known quantity of (R)-Apomorphine-d5 Hydrochloride to a biological sample (such as blood plasma or brain tissue), researchers can use its signal to correct for any loss of the analyte during sample processing or for fluctuations in the analytical instrument's performance. This ensures that the final calculated concentration of apomorphine in the sample is highly accurate and reliable. The use of such stable isotope-labeled standards is considered the gold standard for pharmacokinetic and metabolism studies. nih.gov Furthermore, deuterated analogues can be used in mechanistic studies to help elucidate the metabolic pathways of a drug. researchgate.net
Data Tables
Table 1: Properties of (R)-Apomorphine-d5 Hydrochloride (Major)
| Property | Value | Source(s) |
| IUPAC Name | (6aR)-1,2,3,8,9-pentadeuterio-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride | nih.gov |
| Molecular Formula | C₁₇H₁₂D₅NO₂ · HCl | lgcstandards.com |
| Molecular Weight | 308.8 g/mol | nih.gov |
| CAS Number | 76787-63-8 | nih.govusbio.net |
| Synonyms | (R)-5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,3,8,9-d5-10,11-diol Hydrochloride; Apomorphine-1,2,3,8,9-d5 Hydrochloride | nih.govusbio.net |
| Physical Form | Neat (Solid) | lgcstandards.com |
| Intended Use | Research Only | usbio.net |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(6aR)-1,2,3,8,9-pentadeuterio-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i2D,3D,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYZYDSNJIOXRL-KJVIRAPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3[C@@H](CC4=C(C3=C1[2H])C(=C(C(=C4[2H])[2H])O)O)N(CC2)C)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747051 | |
| Record name | (6aR)-6-Methyl(1,2,3,8,9-~2~H_5_)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76787-63-8 | |
| Record name | (6aR)-6-Methyl(1,2,3,8,9-~2~H_5_)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Isotopic Labeling Strategies for Apomorphine D5 Analogs
Stereoselective Synthesis of (R)-Apomorphine Scaffolds
The creation of the specific (R)-enantiomer of the apomorphine (B128758) core is a fundamental prerequisite for the synthesis of (R)-Apomorphine-d5. The stereochemistry at the C-6a position is crucial for its biological activity. nih.gov Several established strategies provide access to this chiral scaffold.
One of the most traditional and historically significant methods is the acid-catalyzed rearrangement of morphine . Heating natural (-)-morphine with strong acids, such as phosphoric acid or hydrochloric acid, induces a complex cationic rearrangement that reconfigures the morphinan (B1239233) skeleton into the aporphine (B1220529) core. acs.orgnih.gov The use of a water scavenger, like phosphorus pentoxide, in conjunction with phosphoric acid has been shown to improve yields and allow for more convenient reaction temperatures. nih.gov Since the stereocenter at C-13 in the morphine D-ring is involved in the rearrangement, the chirality of the starting material directs the formation of the (R)-apomorphine enantiomer.
Total synthesis offers a more flexible approach, building the aporphine skeleton from simpler, achiral starting materials. One such strategy involves a convergent synthesis where a key step is a [4+2] cycloaddition reaction using benzyne (B1209423) chemistry to form the core structure. google.com Other total synthesis routes have utilized the Bischler-Napieralski cyclization. google.com To achieve enantioselectivity in total synthesis, chiral auxiliaries or asymmetric catalysts can be employed to control the stereochemistry during the formation of the key chiral center.
A third major pathway is the resolution of racemic mixtures . A racemic, or (R,S)-, mixture of apomorphine or a suitable precursor, such as (R,S)-apomorphine dimethyl ether, can be synthesized and then separated into its constituent enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent. For instance, racemic apomorphine dimethyl ether can be resolved using d-dibenzoyl tartaric acid or (-)-tartaric acid. google.comacs.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Following separation, the desired (R)-enantiomer is recovered by cleaving the resolving agent. Chiral High-Performance Liquid Chromatography (HPLC) presents a modern alternative for the analytical and preparative separation of enantiomers. nih.gov
| Synthetic Strategy | Key Precursor(s) | Core Reagents/Method | Outcome | Reference(s) |
|---|---|---|---|---|
| Acid-Catalyzed Rearrangement | (-)-Morphine | Phosphoric Acid (H3PO4), Phosphorus Pentoxide (P2O5) | (R)-Apomorphine | acs.orgnih.gov |
| Total Synthesis | Isoquinoline (B145761) and Benzyl Halide Derivatives | Bischler-Napieralski, Pschorr Cyclization, Benzyne Cycloaddition | (R,S)-Apomorphine (requires chiral modification for enantioselectivity) | google.com |
| Chiral Resolution | (R,S)-Apomorphine Dimethyl Ether | d-Dibenzoyl Tartaric Acid or (-)-Tartaric Acid, Fractional Crystallization | Separated (R)- and (S)-enantiomers | google.comacs.org |
Targeted Deuterium (B1214612) Incorporation Methodologies for (R)-Apomorphine-d5 Hydrochloride
The designation "(Major)" in the compound name indicates that the primary product is the d5-isotopologue, though minor populations of other isotopologues may be present, a common feature in deuterated pharmaceuticals. nih.govnih.gov The specific labeling pattern for the major species of (R)-Apomorphine-d5 is on the aromatic rings at positions 1, 2, 3, 8, and 9. usbio.net Achieving this regioselectivity typically involves late-stage hydrogen-isotope exchange (HIE) on the pre-formed (R)-apomorphine scaffold.
The most direct method for this type of deuteration is acid-catalyzed hydrogen-isotope exchange . Research on the synthesis of tritiated and deuterated apomorphine has shown that reacting apomorphine with a strong deuterated acid can facilitate the exchange of protons on the electron-rich aromatic rings with deuterium atoms from the solvent. acs.org The catechol moiety (positions 10 and 11) strongly activates the A-ring, while the D-ring is also susceptible to electrophilic substitution. Using deuterated acids such as deuterated phosphoric acid (D3PO4) or trifluoroacetic acid-d (CF3COOD) in a deuterated solvent like deuterium oxide (D2O) provides the deuterium source and the catalyst for the exchange. acs.org By controlling reaction conditions such as temperature and time, it is possible to achieve selective labeling. The labeling at positions 1, 2, 3, 8, and 9 is consistent with electrophilic aromatic substitution patterns on the apomorphine ring system.
Other modern HIE methods, while not specifically documented for apomorphine-d5, represent viable synthetic strategies. These include transition-metal-catalyzed HIE . Catalytic systems, such as palladium on carbon (Pd/C) with an in-situ source of deuterium gas (e.g., from aluminum and D2O) or ruthenium(II) complexes, are effective for the deuteration of various aromatic and heterocyclic compounds. nih.govresearchgate.net These methods often offer high selectivity under milder conditions and could potentially be adapted for the specific deuteration of the (R)-apomorphine scaffold.
| Deuteration Methodology | Deuterium Source | Key Features | Potential Applicability | Reference(s) |
|---|---|---|---|---|
| Acid-Catalyzed H-D Exchange | D3PO4, CF3COOD, D2O | Direct exchange on electron-rich aromatic rings. Proven for apomorphine. | High - directly applicable for labeling the aromatic rings of (R)-apomorphine. | acs.org |
| Transition-Metal-Catalyzed HIE (e.g., Ru, Pd) | D2O or D2 gas | Often highly regioselective and efficient under mild conditions. | High - could be optimized for the specific d5 pattern on the apomorphine core. | nih.govresearchgate.net |
Precursor Sourcing and Isotopic Enrichment Techniques
The synthesis of (R)-Apomorphine-d5 Hydrochloride relies on two categories of precursors: those for the carbon skeleton and those for the deuterium atoms.
Scaffold Precursors: As outlined in section 2.1, the primary non-isotopically labeled precursors for the apomorphine scaffold are natural alkaloids, most commonly morphine . Morphine is extracted from the opium poppy and serves as a readily available, chiral starting material for the acid-catalyzed rearrangement to (R)-apomorphine.
Isotopic Precursors and Enrichment: The isotopic enrichment step is typically a late-stage functionalization. The immediate precursor for the deuteration reaction is often (R)-apomorphine itself. The "isotopic enrichment technique" is the chemical deuteration reaction. The primary source for the deuterium atoms is deuterium oxide (D2O) , also known as heavy water. D2O is a cost-effective and readily available source of deuterium and can be used as the solvent for HIE reactions or to prepare other deuterated reagents. For acid-catalyzed HIE, deuterated acids like deuterated phosphoric acid (D3PO4) or trifluoroacetic acid-d (CF3COOD) are required. These can be prepared from their respective anhydrides and D2O or sourced from commercial suppliers of isotopically labeled compounds.
| Precursor Type | Specific Compound | Role in Synthesis | Sourcing Note | Reference(s) |
|---|---|---|---|---|
| Scaffold Precursor | (-)-Morphine | Chiral starting material for the apomorphine skeleton | Extracted from natural sources (opium poppy) | acs.org |
| Immediate Precursor for Labeling | (R)-Apomorphine | Substrate for the hydrogen-isotope exchange reaction | Synthesized via methods in section 2.1 | acs.org |
| Deuterium Source | Deuterium Oxide (D2O) | Primary source of deuterium atoms | Commercially available | nih.gov |
| Deuterating Reagent | Deuterated Phosphoric Acid (D3PO4) | Catalyst and deuterium source for acid-catalyzed HIE | Prepared from P2O5 and D2O or commercially available | acs.org |
Advanced Analytical Methodologies and Applications of R Apomorphine D5 Hydrochloride Major
Development and Validation of Quantitative Analytical Assays
The development of robust and reliable quantitative assays is fundamental to pharmaceutical research. For apomorphine (B128758), various analytical methods have been established, but the use of a deuterated internal standard like (R)-Apomorphine-d5 Hydrochloride significantly enhances the accuracy and precision of these assays, particularly at low concentrations in complex biological matrices. chemrxiv.orgrsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Deuterated Internal Standards
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govwikipedia.org In this context, (R)-Apomorphine-d5 Hydrochloride is invaluable as an internal standard (IS) for the quantification of apomorphine. rsc.orgnih.gov
The methodology involves adding a known quantity of (R)-Apomorphine-d5 Hydrochloride to a biological sample (e.g., plasma) before processing. The sample is then typically subjected to an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and the IS from matrix components. nih.govnih.gov The co-eluting analyte and IS are then detected by the mass spectrometer. By monitoring specific mass transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the deuterated IS, the ratio of their peak areas can be used to calculate the exact concentration of the analyte, effectively compensating for any variability during the analytical process. rsc.orgnih.gov For example, a method for the simultaneous quantification of apomorphine and its metabolites used stable isotope-labeled compounds as internal standards, monitoring the m/z transition 268 → 237 for apomorphine. nih.gov
Validation of these methods is performed according to guidelines from regulatory bodies like the FDA and ICH, ensuring the assay is accurate, precise, selective, and robust. lgcstandards.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, extraction recovery, and stability in the biological matrix. nih.gov
Interactive Table 1: Typical LC-MS/MS Method Parameters for Apomorphine Quantification using a Deuterated Internal Standard
| Parameter | Example Condition | Description |
| Chromatography | ||
| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 5 µm) nih.gov | Separates apomorphine from other plasma components. |
| Mobile Phase | Acetonitrile/Ammonium formate (B1220265) buffer (e.g., 50/50 v/v) nih.gov | The solvent system that carries the sample through the column. |
| Flow Rate | 200 µL/min nih.gov | The speed at which the mobile phase moves through the system. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov | Creates charged ions from the analyte molecules for MS detection. |
| Monitored Transition (Apomorphine) | m/z 268.0 → 237.1 nih.govnih.gov | The specific precursor and product ions selected for quantification. |
| Monitored Transition (IS) | e.g., m/z 273.1 → 242.1 (for a d5 variant) | The corresponding transition for the deuterated internal standard. |
| Sample Preparation | ||
| Method | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) nih.govnih.gov | Isolates the analyte and internal standard from the biological matrix. |
| Internal Standard | (R)-Apomorphine-d5 Hydrochloride | Added before extraction to correct for procedural losses. |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Isotopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful technique for the analysis of apomorphine, although it often requires derivatization to increase the volatility and thermal stability of the analyte. A common derivatization step involves silylation of the hydroxyl groups.
In this approach, (R)-Apomorphine-d5 Hydrochloride is used as the internal standard. After extraction from the matrix, both the analyte and the IS are derivatized before injection into the GC-MS system. The system separates the derivatized compounds, and the mass spectrometer detects specific ions for quantification, typically in selected ion monitoring (SIM) mode. This allows for the differentiation of the analyte from its deuterated standard based on their mass-to-charge ratios. GC-MS is also a valuable tool for isotopic analysis, capable of confirming the isotopic enrichment of the deuterated standard. The high resolution of the gas chromatograph combined with the mass selectivity of the spectrometer allows for precise measurement of the relative abundance of different isotopologues.
Interactive Table 2: Typical GC-MS Method Parameters for Apomorphine Quantification
| Parameter | Example Condition | Description |
| Sample Preparation | ||
| Extraction | Liquid-Liquid Extraction | Isolates apomorphine and IS from the biological matrix. |
| Derivatization Agent | Silylating agents (e.g., BSTFA) | Increases volatility for GC analysis. |
| Internal Standard | (R)-Apomorphine-d5 Hydrochloride | Added before extraction. |
| Gas Chromatography | ||
| Column | Capillary column (e.g., OV-17) rsc.org | Separates the derivatized compounds. |
| Carrier Gas | Helium | The inert gas that moves the sample through the column. |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) | Fragments the molecules for mass analysis. |
| Detection Mode | Selected Ion Monitoring (SIM) | Monitors specific ions for the analyte and IS for quantification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Site-Specificity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and is particularly crucial for characterizing isotopically labeled compounds like (R)-Apomorphine-d5 Hydrochloride. It provides definitive information on the isotopic purity and, critically, the precise location of the deuterium (B1214612) atoms on the molecule (site-specificity).
The process involves comparing the ¹H NMR and ²H (Deuterium) NMR spectra of the labeled compound. In the ¹H NMR spectrum of (R)-Apomorphine-d5 Hydrochloride, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the sites of deuteration. The IUPAC name, (6aR)-1,2,3,8,9-pentadeuterio-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol, confirms that deuterium atoms are specifically located on the aromatic rings.
Utilization as a Certified Reference Material and Analytical Standard
(R)-Apomorphine-d5 Hydrochloride is utilized as a high-purity analytical standard and, when produced under specific guidelines, as a Certified Reference Material (CRM). A CRM is a standard of the highest quality, for which the property values have been certified by a technically valid procedure, and is accompanied by a certificate.
CRMs like deuterated apomorphine are produced and certified in accordance with internationally recognized standards such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). The certificate of analysis for a CRM provides detailed information about its purity, identity, concentration, and the uncertainty associated with these values.
The use of (R)-Apomorphine-d5 Hydrochloride as a CRM or a pharmaceutical secondary standard is critical in several applications:
Method Validation: It serves as the benchmark against which the performance of a new analytical method is judged.
Quality Control: It is used in routine quality control testing of pharmaceutical formulations to ensure the identity and purity of the active pharmaceutical ingredient. chemrxiv.orglgcstandards.com
Calibration: It is used to calibrate analytical instruments, ensuring the accuracy and traceability of measurements.
Application in Bioanalytical Method Development for Non-Clinical Biological Matrices
Before a drug can be tested in humans, its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) must be thoroughly characterized in non-clinical (animal) studies. The development of validated bioanalytical methods for animal matrices like rat or mouse plasma, urine, and tissue homogenates is a prerequisite for these studies.
(R)-Apomorphine-d5 Hydrochloride plays a central role as an internal standard in the development and validation of these methods. The process mirrors that for clinical samples, but must account for potential differences in matrix composition. Key steps include:
Method Adaptation: An LC-MS/MS or GC-MS method is adapted for the specific non-clinical matrix.
Extraction Optimization: Extraction procedures (SPE or LLE) are optimized to ensure high and consistent recovery of both apomorphine and the deuterated internal standard from the animal matrix.
Matrix Effect Evaluation: The effect of endogenous components in the animal matrix on the ionization of the analyte and IS is carefully assessed to prevent analytical bias. The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for these matrix effects.
Full Validation: The method undergoes rigorous validation to establish its linearity, sensitivity, accuracy, precision, and the stability of apomorphine in the specific non-clinical matrix under various storage conditions (e.g., bench-top, freeze-thaw cycles).
The resulting validated method allows for the reliable quantification of apomorphine concentrations in samples from toxicokinetic and pharmacokinetic studies in animals, providing essential data to support the progression of the drug into clinical development. nih.gov
Mechanistic Pharmacological Investigations of Apomorphine and Its Deuterated Analogues Preclinical Focus
Dopamine (B1211576) Receptor Subtype Interaction and Binding Kinetics Studies
(R)-Apomorphine is a prototypical non-ergoline dopamine agonist that interacts with a wide range of dopamine receptor subtypes. nih.govnih.gov Its complex pharmacological profile arises from its varied affinities and functional activities at these different receptors, which have been extensively characterized in preclinical in vitro models.
(R)-Apomorphine demonstrates a broad affinity profile across all five human dopamine receptor subtypes. It is often described as a non-subtype-selective dopamine agonist. tocris.com However, its binding affinity is not uniform across the subtypes. In vitro studies using human recombinant receptors have quantified its binding potential, typically expressed as pKi values (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates stronger binding affinity.
(R)-Apomorphine generally exhibits the highest affinity for the D4 receptor subtype, followed by the D5, D3, and D2L subtypes, with the lowest affinity for the D1 receptor. tocris.com Despite having the lowest affinity for the D1 receptor among the subtypes, its affinity is still considered moderate-to-high and is significantly greater than that of many other D2/D3-preferring dopamine agonists. nih.gov This comprehensive receptor interaction, particularly its engagement of the D1-like family (D1 and D5), is thought to contribute to its robust clinical efficacy, which is often compared to that of levodopa. nih.gov Computational and experimental studies have investigated the binding of apomorphine (B128758) to the high-affinity (D2High) and low-affinity (D2Low) states of the D2 receptor, which are critical for its functional effects. nih.gov
Table 1: In Vitro Binding Affinity of (R)-Apomorphine at Human Dopamine Receptor Subtypes This table is interactive. Click on the headers to sort.
| Receptor Subtype | pKi Value | Reference |
|---|---|---|
| D1 | 6.43 | tocris.com |
| D2L | 7.08 | tocris.com |
| D3 | 7.59 | tocris.com |
| D4 | 8.36 | tocris.com |
Functionally, (R)-Apomorphine acts as a direct agonist at dopamine receptors, meaning it binds to and activates them, mimicking the effect of endogenous dopamine. nih.govdrugbank.com Preclinical studies in various cellular systems have confirmed its agonist activity. For instance, investigations using carp (B13450389) retina and the intermediate lobe of the rat pituitary gland demonstrated that (R)-Apomorphine stimulates both D1 and D2 dopamine receptors, respectively. nih.gov In contrast, its enantiomer, S(+)-apomorphine, was found to block these receptors, highlighting the stereospecificity of its agonist action. nih.gov
Apomorphine's agonist activity extends across all five dopamine receptor subtypes, initiating downstream intracellular signaling cascades. science.gov Upon binding, it causes a conformational change in the receptor, which triggers signaling through G proteins and modulates the activity of effectors like adenylate cyclase. drugbank.com Recent research has also begun to explore the concept of functional selectivity or "biased agonism," where a ligand can preferentially activate one signaling pathway (e.g., G-protein pathway) over another (e.g., β-arrestin pathway) at the same receptor. Studies are underway to derivatize (R)-apomorphine to create ligands that are biased towards the β-arrestin pathway at D1 or D2 receptors, which could offer therapeutic advantages. duke.edu
The pharmacological activity of apomorphine can be influenced by the complex interplay between dopamine receptors and other neurotransmitter receptors, often through the formation of receptor heteromers. These heteromers can introduce allosteric modulation, where the binding of a ligand to one receptor in the complex alters the binding or function of another receptor.
A prominent example is the interaction between the dopamine D2 receptor (D2R) and the adenosine (B11128) A2A receptor (A2AR), which can form D2R-A2AR heteromers in the brain. explorationpub.com Preclinical studies have shown that activation of the A2AR by an agonist can allosterically decrease the affinity of the D2R for agonists like apomorphine in striatal plasma membranes. explorationpub.com This suggests that the functional effects of apomorphine at D2 receptors can be dynamically modulated by the adenosinergic system. Furthermore, computational modeling of D2R homodimers indicates that allosteric receptor-receptor interactions within the dimer can influence agonist binding. nih.gov While apomorphine itself is a direct (orthosteric) agonist, its effects in vivo are subject to these complex allosteric modulations occurring within receptor heteromers.
Neurochemical Modulations in Preclinical Animal Models
Administration of (R)-Apomorphine in preclinical animal models leads to significant changes in the levels and turnover of key monoamine neurotransmitters, reflecting its potent interaction with their regulatory systems.
Preclinical neurochemical studies have detailed the effects of apomorphine on the central nervous system. In a feline model, apomorphine administration was shown to increase the concentration of striatal dopamine while simultaneously decreasing the levels of its metabolites. nih.gov This pattern is characteristic of a direct-acting D2 autoreceptor agonist, which inhibits the synthesis and release of dopamine, leading to an accumulation of the neurotransmitter in the presynaptic terminal and reduced metabolism.
The same study also observed that apomorphine generally decreased norepinephrine (B1679862) levels throughout the central nervous system. nih.gov Conversely, it led to an increase in the levels of both serotonin (B10506) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), indicating an increase in serotonin turnover. nih.gov This demonstrates that apomorphine's neurochemical effects are not limited to the dopaminergic system but extend to the serotonergic and noradrenergic systems as well.
Table 2: Summary of (R)-Apomorphine's Effects on Monoamine Neurotransmitters in a Preclinical Model This table is interactive. Click on the headers to sort.
| Neurotransmitter System | Neurotransmitter Level | Metabolite Level | Reference |
|---|---|---|---|
| Dopamine (Striatum) | Increased | Decreased | nih.gov |
| Norepinephrine (CNS) | Generally Decreased | Not Specified | nih.gov |
The primary mechanism by which apomorphine alters neurotransmitter dynamics is through its agonist action at presynaptic autoreceptors. Apomorphine is a potent agonist at D2/D3 dopamine autoreceptors, which are located on the terminals and soma of dopaminergic neurons. nih.gov Activation of these autoreceptors provides a negative feedback signal that inhibits both the synthesis (via tyrosine hydroxylase) and the release of dopamine. This inhibitory effect is a key feature of its mechanism. nih.gov
However, prolonged or repeated administration can lead to the desensitization of these D2/D3 autoreceptors. nih.gov In preclinical models, rats treated chronically with a D2/D3 agonist showed a dampened inhibitory response to a subsequent apomorphine challenge, indicating receptor desensitization. nih.gov This neuroadaptive change can alter the regulation of dopamine release over time. Apomorphine's effects on serotonin and norepinephrine levels are likely mediated through its interaction with dopamine receptors that modulate the activity of serotonergic and noradrenergic neurons or potentially through direct, lower-affinity interactions with receptors in those systems. nih.govnih.gov
Gene and Protein Expression Profiles in Response to Dopaminergic Stimulation
(R)-Apomorphine, as a non-selective dopamine agonist, elicits significant changes in gene and protein expression within the central nervous system, primarily by stimulating dopamine receptors. nih.govnih.gov Preclinical studies have elucidated these effects, providing a baseline to understand the potential, though largely uninvestigated, impact of its deuterated analogue, (R)-Apomorphine-d5 Hydrochloride.
Research in rat models has demonstrated that sensitivity to apomorphine is linked to baseline differences in gene expression within the nucleus accumbens, a critical brain region for reward and motivation. In one study, two distinct rat lines, apomorphine-susceptible (APO-SUS) and apomorphine-unsusceptible (APO-UNSUS), were identified based on their gnawing response. nih.gov Subsequent analysis revealed that while the number of neurons expressing neuropeptide Y (NPY) mRNA was similar between the groups, the level of NPY mRNA expression per neuron was significantly different in the nucleus accumbens and caudate putamen. nih.gov This suggests that genetic predispositions in neuropeptide systems may modulate the behavioral response to dopaminergic stimulation by apomorphine. nih.gov
At the protein level, apomorphine has been shown to modulate the expression of key neurotrophic factors and other proteins involved in neuronal function and pathology. In cultured astrocytes, apomorphine robustly induces the expression and release of fibroblast growth factor-2 (FGF-2). nih.gov This effect is mediated through the activation of both D1 and D2 dopamine receptors, which trigger distinct signaling cascades involving PKA and MAPK phosphorylation, respectively. nih.gov This upregulation of FGF-2 is believed to contribute to the survival of dopaminergic neurons. nih.gov Furthermore, apomorphine can influence the aggregation of α-synuclein, a protein central to Parkinson's disease pathology. In vitro studies have found that apomorphine can inhibit the fibrillation of α-synuclein, leading to the stabilization of large oligomeric species under oxidative conditions. nih.gov
The introduction of deuterium (B1214612) into the apomorphine molecule to create (R)-Apomorphine-d5 is primarily intended to alter its pharmacokinetic properties through the kinetic isotope effect. It is not expected to change the compound's fundamental pharmacodynamic profile, such as its binding affinity for dopamine receptors or the downstream signaling pathways it activates. frontiersin.org Therefore, (R)-Apomorphine-d5 is predicted to induce similar changes in gene and protein expression as its non-deuterated counterpart. However, an altered metabolic profile could lead to more sustained concentrations of the parent compound, potentially prolonging or enhancing these downstream effects on gene and protein expression.
Table 1: Selected Gene and Protein Expression Changes in Response to Apomorphine
| Gene/Protein | Animal Model/System | Brain Region | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Neuropeptide Y (NPY) mRNA | Rat (APO-SUS vs. APO-UNSUS) | Nucleus Accumbens, Caudate Putamen | Differential expression levels per neuron between susceptible and unsusceptible lines. | nih.gov |
| Fibroblast Growth Factor-2 (FGF-2) | Rat Astrocytic Cultures | N/A | Upregulation of expression and release. | nih.gov |
| α-synuclein | In Vitro | N/A | Inhibition of fibrillation; stabilization of neurotoxic oligomers. | nih.gov |
| Dopamine Metabolites (DOPAC, HVA) | Rat | Nucleus Accumbens | Decrease in levels following high-dose apomorphine administration. | nih.gov |
Preclinical Pharmacokinetic Characterization in Animal Models
Absorption and Distribution Dynamics in Animal Tissues and Biofluids
The absorption and distribution of (R)-apomorphine have been characterized in several preclinical species, revealing rapid uptake after parenteral administration and broad distribution into tissues, including the central nervous system. Due to extensive first-pass hepatic metabolism, the oral bioavailability of apomorphine is exceptionally low, reported at less than 4% in rats. nih.gov Consequently, preclinical investigations typically utilize subcutaneous, intravenous, or other non-oral routes. nih.govdrugbank.com
Following subcutaneous injection in animal models, apomorphine is absorbed rapidly. drugbank.com In rats, food deprivation has been shown to potentiate apomorphine-induced stereotypy, a change that is partly explained by higher plasma apomorphine concentrations in the early period after dosing. nih.gov The compound is highly lipophilic, a property conferred by its tetracyclic aporphine (B1220529) structure, which allows it to readily cross the blood-brain barrier. nih.govnih.gov Studies in rats have shown that apomorphine is uniformly distributed throughout the brain, with no selective accumulation in specific dopaminergic regions. researchgate.net After subcutaneous injection, the peak concentration in the cerebrospinal fluid has been observed to lag behind the plasma peak by 10 to 20 minutes. drugbank.com A remarkable brain-to-blood concentration ratio of 8:1 has been reported, indicating significant concentration in brain tissue. nih.gov
For (R)-Apomorphine-d5 Hydrochloride, the fundamental dynamics of absorption and distribution are expected to mirror those of the non-deuterated form. The lipophilicity and physicochemical properties governing tissue penetration and blood-brain barrier passage would be nearly identical. However, the primary alteration would arise from the kinetic isotope effect on metabolism, which can significantly impact bioavailability and clearance rates. By slowing down metabolism, deuteration can lead to higher and more sustained plasma and tissue concentrations of the parent drug following administration.
Compartmental Modeling of Drug Disposition in Preclinical Species
Pharmacokinetic data for apomorphine suggests that its disposition in the body can be described using compartmental models. Analysis of its pharmacokinetic-pharmacodynamic profile indicates that a 2-compartment model is suitable for predicting the clinical effects of the drug. nih.gov This type of model accounts for both a central compartment (representing blood and highly perfused tissues) and a peripheral compartment (representing less well-perfused tissues), with rate constants governing the transfer of the drug between them and its elimination from the central compartment.
In a preclinical study on malnourished rats, the pharmacodynamic response (changes in heart rate) to apomorphine was fitted to a model using the sum of two Hill equations, which linked plasma concentrations to effect. nih.gov The study found a nearly twofold decrease in plasma clearance in malnourished rats compared to controls, demonstrating how physiological state can significantly alter pharmacokinetic parameters within such a model. nih.gov
Deuterium Tracing for Pharmacokinetic Parameter Determination
Deuterium substitution is a powerful tool in pharmacokinetic research, not only to create potentially improved therapeutics but also to study the fate of a drug in vivo. nih.govresearchgate.net The "deuterium switch" involves replacing hydrogen atoms at sites of metabolism with deuterium. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it requires more energy. This "kinetic isotope effect" can slow down metabolic reactions catalyzed by enzymes like cytochrome P450s, which are involved in apomorphine metabolism. wikipedia.orgnih.gov
While specific studies detailing the use of (R)-Apomorphine-d5 as a tracer to determine its own pharmacokinetic parameters are not available in the reviewed literature, the methodology is well-established. A common approach involves co-administering the deuterated and non-deuterated compounds and using mass spectrometry to track their respective concentrations over time. A more direct application, relevant here, is to compare the full pharmacokinetic profile of the deuterated drug against the non-deuterated version in separate preclinical studies.
Metabolic Profiling and Isotope Effects in Preclinical Systems
Identification and Characterization of Deuterated Metabolites
The metabolism of (R)-apomorphine is complex and proceeds through several pathways. It is metabolized primarily by the liver via Phase II conjugation reactions, including sulfation and glucuronidation of the catechol hydroxyl groups. nih.govdrugbank.com Other identified pathways include N-demethylation and O-methylation by catechol-O-methyltransferase (COMT), as well as non-enzymatic auto-oxidation. drugbank.comnih.gov Cytochrome P450 enzymes are thought to play a minor role. wikipedia.org
When (R)-Apomorphine-d5 Hydrochloride is metabolized, the resulting metabolites would be expected to retain their deuterium labels, unless the deuteration occurred at a site of direct metabolic attack that involves C-D bond cleavage. The primary utility of deuteration is to slow metabolism at or near the site of the isotopic substitution. For example, if deuterium atoms are placed on the N-methyl group, the rate of N-demethylation would be expected to decrease.
The identification and characterization of these deuterated metabolites would be accomplished using liquid chromatography-mass spectrometry (LC-MS/MS). frontiersin.org In a preclinical animal model administered (R)-Apomorphine-d5, biofluids like plasma and urine would be collected. The samples would be analyzed by LC-MS/MS, searching for molecular ions corresponding to the predicted metabolites with their masses shifted by the presence of the deuterium atoms.
For example, the mass of a glucuronidated apomorphine metabolite would be expected to be 5 daltons higher if it was formed from apomorphine-d5 compared to apomorphine. By comparing the metabolite profile of (R)-Apomorphine-d5 to that of standard (R)-apomorphine, researchers can:
Confirm the structure of the deuterated metabolites.
Quantify the change in the ratio of different metabolites, which can reveal "metabolic switching" if one pathway is inhibited by deuteration more than others. plos.org
Measure the reduction in the formation of metabolites whose pathways are directly affected by the kinetic isotope effect.
This approach provides a detailed picture of how deuteration alters the metabolic fate of the drug, which is essential for understanding its modified pharmacokinetic profile. nih.govresearchgate.net
Enzyme Systems Involved in Biotransformation (CYP450, UGT, SULT)
Apomorphine is subject to metabolism through multiple enzymatic pathways, predominantly occurring in the liver, but also in the brain and other tissues. nih.gov The main metabolic routes include N-demethylation, and conjugation of the two hydroxyl groups of the catechol moiety. nih.gov The in vivo conversion of the pharmacologically active R-form of apomorphine to its less active S-form can also impact its efficacy. nih.gov
Key enzyme families involved in apomorphine's biotransformation include:
Sulfotransferases (SULTs): Sulfation is a significant pathway in apomorphine metabolism. Studies have shown that human sulfotransferases play a major role in the sulfation of apomorphine, with a particular emphasis on the polymorphic phenol (B47542) sulfotransferase, SULT1A1. nih.gov
UDP-glucuronosyltransferases (UGTs): Glucuronidation is another crucial conjugation pathway for apomorphine. nih.gov UGT enzymes catalyze the transfer of glucuronic acid to apomorphine, forming glucuronide conjugates. washington.edu The UGT1A family of enzymes is primarily responsible for the glucuronidation of bilirubin (B190676) and other substrates, and it is likely involved in apomorphine metabolism. washington.edu
Catechol-O-methyltransferase (COMT): This enzyme is also involved in the metabolism of apomorphine. nih.gov
Cytochrome P450 (CYP450): The CYP450 enzyme system is implicated in the oxidative metabolism of apomorphine. juniperpublishers.com The modification of apomorphine through deuteration can influence its metabolism by CYP450 enzymes. juniperpublishers.com
The interplay of these enzyme systems results in a diverse range of metabolites and contributes to the inter-individual variability observed in apomorphine's pharmacokinetics. nih.gov
Deuterium Isotope Effects on Metabolic Stability and Pathway Flux
The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within a drug molecule can significantly alter its metabolic fate. This strategy, known as deuteration, leverages the kinetic isotope effect to enhance metabolic stability and modify the pharmacokinetic profile of a compound like apomorphine. juniperpublishers.com
The increased mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond, which is more resistant to enzymatic cleavage by metabolic enzymes such as the Cytochrome P450 (CYP450) family. juniperpublishers.comnih.gov This can lead to a reduced rate of metabolism, prolonging the drug's half-life and increasing its systemic exposure. juniperpublishers.comnih.gov
In the context of apomorphine, deuteration could potentially:
Alter Pathway Flux: Deuteration can shift the metabolic pathway of a drug, a phenomenon known as "metabolic shunting." juniperpublishers.com This could potentially reduce the formation of undesirable or toxic metabolites and increase the concentration of the parent drug or its active metabolites. juniperpublishers.com
Improve Bioavailability: Increased metabolic stability can lead to higher oral bioavailability, as demonstrated in preclinical studies with other deuterated compounds. nih.gov
The precise impact of deuteration on the pharmacokinetics of apomorphine is dependent on several factors, including the specific site of deuteration, the enzyme systems involved in its metabolism, and species-specific differences in metabolic pathways. nih.gov Understanding these factors is critical for the successful application of deuteration to optimize the therapeutic properties of apomorphine. nih.gov
Conjugation Pathways (Glucuronidation, Sulfation) in Preclinical Models
Conjugation reactions, specifically glucuronidation and sulfation, represent major metabolic pathways for apomorphine in preclinical models. nih.gov These processes involve the addition of endogenous molecules to apomorphine, facilitating its excretion from the body.
Glucuronidation: This pathway is catalyzed by UDP-glucuronosyltransferases (UGTs), which are a family of enzymes that transfer glucuronic acid to substrate molecules. washington.edu In preclinical models, glucuronidation is a significant route of apomorphine metabolism. nih.gov The formation of apomorphine glucuronides increases the water solubility of the compound, aiding in its elimination. In vitro studies using cultured hepatocytes have demonstrated the ability to replicate in vivo glucuronidation patterns, showing a dose-dependent shift towards glucuronidation as sulfation pathways become saturated. nih.gov
Sulfation: This process is mediated by sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group to apomorphine. nih.gov Preclinical research has identified sulfation as a key metabolic pathway for apomorphine. nih.gov Studies with human liver fractions have specifically implicated the polymorphic phenol sulfotransferase SULT1A1 in the sulfation of apomorphine. nih.gov Similar to glucuronidation, sulfation increases the polarity of apomorphine, promoting its excretion. Gender differences in sulfotransferase activity have been observed in preclinical models, which can influence the rate of apomorphine sulfation. nih.gov
Table 1: Key Conjugation Pathways of Apomorphine in Preclinical Models
| Conjugation Pathway | Enzyme Family | Role in Apomorphine Metabolism |
|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Major metabolic pathway, increases water solubility for excretion. nih.govwashington.edu |
| Sulfation | Sulfotransferases (SULTs) | Significant metabolic route, particularly via SULT1A1, enhances polarity for elimination. nih.gov |
Neuroprotective and Behavioral Systemic Effects in Preclinical Models
Assessment of Neuroprotective Mechanisms in In Vitro and In Vivo Neurodegeneration Models
Preclinical studies have provided compelling evidence for the neuroprotective effects of apomorphine in various models of neurodegeneration. These investigations suggest that apomorphine's therapeutic benefits extend beyond its symptomatic relief in conditions like Parkinson's disease.
In vivo studies utilizing the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease have demonstrated that (R)-apomorphine can exert neuroprotective and neuro-rescuing effects. vub.benih.gov Treatment with (R)-apomorphine has been shown to significantly reduce the loss of dopaminergic neurons in the substantia nigra and attenuate the depletion of striatal dopamine caused by the neurotoxin. vub.benih.gov Furthermore, apomorphine treatment has been observed to increase the number of cells in the ventral tegmental area in intact rats, suggesting potential neurotrophic properties. nih.gov
The neuroprotective mechanisms of apomorphine are multifaceted. One proposed mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. nih.govresearchgate.net Activation of this pathway leads to the expression of antioxidant enzymes, which can protect neurons from oxidative stress, a key contributor to neurodegeneration. nih.gov In vitro studies have shown that apomorphine can protect neuronal cells from oxidative glutamate (B1630785) toxicity. ox.ac.uk The S[+]-enantiomer of apomorphine, which is not a dopamine receptor agonist, has also been shown to be a potent activator of the Nrf2-ARE pathway, demonstrating neuroprotective effects in cellular and animal models of amyotrophic lateral sclerosis (ALS). nih.gov
Locomotor Activity and Motor Control Studies in Animal Models
The effects of apomorphine on locomotor activity and motor control have been extensively studied in various animal models, providing insights into its dopaminergic actions.
In rats, repeated administration of apomorphine has been shown to produce progressively greater increases in locomotor activity, a phenomenon known as sensitization. nih.gov This suggests that even a single dose of apomorphine can induce long-lasting neurobiological changes. nih.gov These studies also indicate that separate neural pathways may mediate locomotor activity and stereotyped behaviors. nih.gov
In mouse models of Parkinson's disease, such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), low doses of apomorphine have been observed to initially cause a transient reduction in locomotor activity, which is then followed by an increase in locomotion. nih.gov This biphasic effect may be related to apomorphine's actions on both presynaptic and postsynaptic dopamine receptors. oup.com At lower doses, apomorphine is thought to preferentially act on presynaptic D2-like autoreceptors, leading to an inhibition of motor activity. oup.com
Studies in TAAR1 (trace amine-associated receptor 1) knockout mice have revealed that at higher doses, apomorphine-induced climbing behavior is significantly reduced in these animals, suggesting that TAAR1 contributes to some of the behavioral manifestations of apomorphine. oup.com
Investigation of Anti-Parkinsonian Actions in Rodent and Primate Models
The anti-Parkinsonian effects of apomorphine have been robustly demonstrated in both rodent and primate models of Parkinson's disease, underscoring its clinical utility.
In rodent models, particularly the 6-OHDA-lesioned rat model, apomorphine has been shown to effectively reduce motor deficits. mdpi.com A common behavioral measure in this model is rotational behavior induced by dopamine agonists. Apomorphine administration significantly reduces the amphetamine-induced ipsiversive rotations in these animals, indicating a restoration of dopaminergic function. vub.benih.gov
Primate models of Parkinson's disease, such as those induced by the neurotoxin MPTP, are considered highly relevant for preclinical research. oup.commdpi.com In MPTP-induced hemiparkinsonian monkeys, apomorphine treatment has been found to increase glucose metabolism in the denervated striatum, with a more pronounced effect in the striosomes compared to the matrix. nih.gov This suggests a differential regulation of metabolic activity in distinct striatal compartments in response to dopamine receptor stimulation. nih.gov
These preclinical findings in both rodent and primate models have been instrumental in establishing the efficacy of apomorphine as a potent dopamine agonist for the management of motor symptoms in Parkinson's disease. nih.govnih.govnih.gov
Table 2: Summary of Apomorphine's Effects in Preclinical Models of Parkinson's Disease
| Model | Species | Key Findings | Citation(s) |
|---|---|---|---|
| 6-OHDA Lesion | Rat | Reduced amphetamine-induced rotations, attenuated dopamine depletion, neuroprotection of dopaminergic neurons. | vub.benih.govmdpi.com |
| MPTP-Induced Parkinsonism | Mouse | Biphasic effect on locomotor activity (initial depression followed by stimulation). | nih.gov |
| MPTP-Induced Hemiparkinsonism | Monkey | Increased glucose metabolism in the denervated striatum. | nih.gov |
Modulation of Reward and Motivation Circuits in Animal Behavior
(R)-Apomorphine, as a potent dopamine agonist, significantly influences the brain's reward and motivation circuits, which are central to understanding its therapeutic effects and behavioral outcomes. Preclinical studies using animal models have been instrumental in elucidating these mechanisms. The dopaminergic system, particularly the mesolimbic pathway, is a critical component of the brain's reinforcing systems. ru.nl Research indicates that by directly stimulating dopamine receptors, apomorphine can mimic the effects of natural rewards and drive motivated behaviors. ru.nl
In self-stimulation experiments, where animals perform an action to receive electrical stimulation in reward-related brain areas, apomorphine has been shown to possess reinforcing properties itself. ru.nl This suggests that the drug can substitute for the rewarding electrical stimulation, highlighting its direct impact on the neural substrates of reinforcement. ru.nl The motivation to engage in operant responses, as well as the reinforcement derived from such activities, appears to be mediated by the dopaminergic system that apomorphine activates. ru.nl Studies have also investigated the effect of apomorphine on maternal behavior in mice, linking the mesolimbic dopaminergic function to the reward system that governs these complex social behaviors. science.gov Furthermore, in preclinical models of addiction, apomorphine has been observed to decrease self-ratings of cocaine craving in human subjects, a finding consistent with its modulation of central dopaminergic pathways involved in addiction. science.gov
Intracellular Signal Transduction Pathway Analysis
The cellular effects of (R)-Apomorphine are initiated by its binding to dopamine receptors, which triggers a cascade of intracellular signaling events. These pathways ultimately mediate the physiological and behavioral responses observed in preclinical models.
(R)-Apomorphine is a non-selective agonist that binds with high affinity to D1-like (D1, D5) and D2-like (D2, D3, D4) families of dopamine receptors. drugbank.comrndsystems.com These receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate signaling primarily through the Gαi/o and Gαs/olf families of G-proteins.
G-Protein Coupling: D2-like receptors, a primary target for apomorphine, couple to Gαi/o proteins. nih.gov Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). nih.gov Conversely, D1-like receptors typically couple to Gαs/olf proteins, which stimulate adenylyl cyclase and increase cAMP levels. Apomorphine's action as a dual D1/D2 agonist results in a complex modulation of this critical signaling molecule.
Downstream Signaling Cascades: Beyond cAMP, dopamine receptor activation influences other major signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). nih.gov Opioid receptors, which share signaling mechanisms with dopamine receptors, have been shown to activate ERK, and this activation is dependent on the specific stimulus and cellular context. nih.gov In addition to G-protein-dependent signaling, dopamine receptors can also activate a distinct pathway mediated by β-arrestin. nih.gov This can lead to the activation of kinases like Akt. nih.gov Studies on biased agonism suggest that selectively activating the β-arrestin pathway while minimizing G-protein signaling could be a strategic approach to reduce side effects like dyskinesias. nih.gov
Table 1: (R)-Apomorphine Receptor Binding Affinities and G-Protein Coupling
| Receptor Subtype | pKi (human recombinant) | Primary G-Protein Coupling | Effect on cAMP |
| D1 | 6.43 | Gαs/olf | Increase |
| D2L | 7.08 | Gαi/o | Decrease |
| D3 | 7.59 | Gαi/o | Decrease |
| D4 | 8.36 | Gαi/o | Decrease |
| D5 | 7.83 | Gαs/olf | Increase |
| Data sourced from Tocris Bioscience. rndsystems.com |
Continuous or repeated stimulation of dopamine receptors by an agonist like apomorphine can lead to a diminished response over time, a phenomenon known as desensitization or tolerance. nih.gov This process is a crucial homeostatic mechanism that prevents overstimulation of signaling pathways.
The primary mechanism involves the phosphorylation of the activated receptor by G-protein coupled receptor kinases (GRKs). nih.gov This phosphorylation event increases the receptor's affinity for β-arrestin proteins. nih.govnih.gov The binding of β-arrestin to the receptor effectively uncouples it from its G-protein, thereby "arresting" or terminating G-protein-mediated signaling. nih.gov This blockage prevents further activation of downstream effectors like adenylyl cyclase. nih.gov
Following β-arrestin binding, the receptor is often targeted for internalization from the cell surface into intracellular compartments via endocytosis. nih.gov Once internalized, the receptor can either be dephosphorylated and recycled back to the cell membrane, resensitizing the cell to further stimulation, or it can be targeted for degradation, leading to a long-term reduction in receptor numbers (downregulation). nih.govnih.gov The loss of response to repeated apomorphine administration in animal models is consistent with these processes of receptor phosphorylation, β-arrestin recruitment, and subsequent receptor downregulation. nih.gov
While (R)-Apomorphine is primarily characterized as a dopamine agonist, it also exhibits significant affinity for other monoaminergic receptors, including serotonergic (5-HT) and adrenergic (alpha) receptors. drugbank.comyoutube.com These interactions contribute to its complex pharmacological profile.
Serotonergic System: Preclinical research shows that apomorphine can interact with multiple serotonin receptor subtypes. It acts as an agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C receptors. drugbank.com Studies in rats have demonstrated that repeated apomorphine administration can lead to an upregulation of 5-HT2A receptors in the frontal and cerebral cortex. nih.gov This change in receptor density was observed to be independent of the development of aggressive behavior in the animal model, suggesting a distinct neuroadaptive response. nih.gov Further investigations into the interactions between apomorphine and various serotonergic agents on locomotor activity have been conducted to understand the functional consequences of these interactions. nih.gov
Adrenergic System: Apomorphine also functions as an agonist at α2A, α2B, and α2C adrenergic receptors. drugbank.com This activity can influence neurotransmitter release and neuronal firing rates, adding another layer to its mechanism of action. The binding to these non-dopaminergic receptors likely contributes to both the therapeutic and side-effect profile of the compound.
Table 2: Summary of (R)-Apomorphine Interactions with Serotonergic and Adrenergic Receptors
| Receptor System | Receptor Subtype | Action | Observed Preclinical Effect | Citation |
| Serotonergic | 5-HT1A, 5-HT1B, 5-HT1D | Agonist | Modulates locomotor activity | drugbank.comnih.gov |
| 5-HT2A, 5-HT2B, 5-HT2C | Agonist | Upregulation of 5-HT2A receptors with repeated administration | drugbank.comnih.gov | |
| Adrenergic | α2A, α2B, α2C | Agonist | Contributes to overall pharmacological profile | drugbank.com |
Computational and Structural Biology Studies of Apomorphine and Its Analogs
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For (R)-Apomorphine, docking studies have been crucial in elucidating its interaction with various dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, D5) as well as other potential targets. nanobioletters.comrndsystems.com
Research using derived models of the human dopamine D2 receptor (D2R) in both its high-affinity (D2High) and low-affinity (D2Low) states has been instrumental. nih.gov These studies investigate the binding interactions of apomorphine (B128758), revealing a correlation between experimental dissociation constants and calculated ones for both monomeric and dimeric receptor forms. nih.govacs.org Such models are critical because the therapeutic effects of dopamine agonists are often linked to their activity at the D2High state of the receptor. nih.gov
Docking simulations identify the specific amino acid residues within the receptor's binding pocket that form key interactions with the apomorphine molecule. For instance, studies docking apomorphine into the mu-opioid receptor identified conventional hydrogen bonds with residues like Leu192 and Phe234, and carbon-hydrogen bonds with Thr321 and Phe278. nanobioletters.com These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, are essential for the stable binding and subsequent activation of the receptor. The binding energy, a calculated value representing the strength of the interaction, is a key output of these simulations. For example, apomorphine displayed a favorable binding free energy with CDK6 at -60.97 kcal/mol in one study. researchgate.netresearchgate.net In another, site-specific docking with the B chain of the mu-opioid receptor showed a binding energy of -7.81 Kcal/mol for the most stable conformation. nanobioletters.com
These computational models allow researchers to visualize the ligand-receptor complex in three dimensions, providing a static snapshot of the probable binding mode. researchgate.net This structural insight is invaluable for designing novel analogs with improved affinity, selectivity, or functional properties.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.gov For apomorphine, SAR studies have been essential for developing analogs with tailored properties, such as biased agonism, where a ligand preferentially activates one signaling pathway over another. nih.gov
Recent Structure-Functional-Selectivity Relationship (SFSR) studies have systematically modified the apomorphine scaffold to identify structural motifs responsible for biased activity at D1 and D2 receptors. nih.gov The apomorphine structure can be divided into three main regions for modification: the phenyl ring, the catechol group, and the N-alkyl group. nih.gov
Modifications on the Catechol Ring: Substituting the C-9 position on the catechol ring with alkyl or aryl groups generally led to a reduction in activity across assays for both D1 and D2 receptors. nih.gov
Stereochemistry: The stereochemistry of apomorphine is critical. The (R)-enantiomer is a potent dopamine receptor agonist, while the (S)-enantiomer is known to be a dopamine receptor antagonist. nih.gov Studies on analogs have shown that the (S)-enantiomers can exhibit biased antagonism. nih.gov
N-Alkyl Group: The nature of the substituent on the nitrogen atom significantly influences potency and efficacy.
Quantitative Structure-Activity Relationship (QSAR) analysis takes SAR a step further by creating a mathematical model that relates the chemical structure to the biological activity. nih.govresearchgate.net These models use a series of "descriptors"—numerical values that quantify physicochemical properties like hydrophobicity (LogP), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular volume)—to predict the activity of new, untested compounds. researchgate.net For apomorphine analogs, a QSAR model could be developed to predict dopamine receptor affinity or functional bias based on descriptors calculated for different structural modifications. The application of multiple linear regression analysis can yield statistically significant models for predicting activity. nih.gov
Molecular Dynamics Simulations of Binding and Conformational Changes
While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of every atom in the ligand-receptor complex over time. mdpi.comresearchgate.net MD simulations are powerful tools for understanding the entire binding process, the stability of the ligand-receptor complex, and the subtle conformational changes that lead to receptor activation or inhibition. uu.nlutupub.fi
MD simulations have been applied to apomorphine and its targets to:
Assess Binding Stability: Following docking, an MD simulation can confirm whether the proposed binding pose is stable over a period of nanoseconds. For example, a 100 ns molecular dynamics simulation of apomorphine with CDK6 indicated the formation of a stable ligand-protein complex. researchgate.netresearchgate.net
Observe Conformational Changes: Upon binding, both the ligand and the receptor can undergo conformational changes. MD simulations can track these changes, such as the movement of transmembrane helices in a G-protein coupled receptor (GPCR) like the D2 receptor, which is a critical step in signal transduction. nih.gov
Refine Binding Poses: The dynamic nature of the simulation can help refine the initial docked pose to a more energetically favorable and realistic conformation.
Calculate Binding Free Energies: Techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of binding free energy than docking scores alone. researchgate.net
These simulations provide an atomic-level understanding of how (R)-Apomorphine engages its receptor targets, bridging the gap between static structure and dynamic biological function. mdpi.com
Predictive Modeling of Metabolic Pathways and Isotope Effects
Computational methods can be used to predict the metabolic fate of a drug. Apomorphine is known to be extensively metabolized in the body, which contributes to its short half-life. nih.govnih.gov The primary metabolic pathways include:
Oxidation: The catechol moiety is prone to auto-oxidation. nih.govresearchgate.net
Sulfation and Glucuronidation: Conjugation reactions, primarily sulfation and glucuronidation of the hydroxyl groups, are significant metabolic routes. nih.govnih.gov
N-demethylation: Removal of the methyl group from the nitrogen atom can also occur.
Catechol-O-methylation: Enzymatic methylation of one of the catechol hydroxyls by catechol-O-methyltransferase (COMT) is another pathway. nih.gov
Predictive models can help identify which of these pathways is dominant and which metabolites are likely to be formed. This is crucial for understanding a drug's pharmacokinetic profile and potential drug-drug interactions. preprints.org
The compound (R)-Apomorphine-d5 Hydrochloride (Major) is a stable isotope-labeled version of apomorphine. clearsynth.comnih.gov The "d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a heavy isotope of hydrogen. This labeling is not for radioactive tracking but to intentionally alter the rate of metabolism through the kinetic isotope effect (KIE) .
The C-D bond is stronger than the C-H bond. Therefore, metabolic reactions that involve the breaking of a carbon-hydrogen bond will proceed more slowly if that hydrogen is replaced with deuterium. Predictive modeling can be used to estimate the magnitude of the KIE for different metabolic pathways. By strategically placing deuterium atoms on the molecule (as in the d5 analog), medicinal chemists aim to slow down the major pathways of metabolic clearance. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased systemic exposure, potentially enhancing the therapeutic efficacy of the drug. The use of stable isotopes is a key strategy in modern drug design to optimize metabolic stability. clearsynth.com
Role in Quality Control and Research Standards
Establishment of Analytical Reference Standards in Academic Research
In academic and pharmaceutical research, the establishment of reliable analytical reference standards is fundamental to the validity of any study. (R)-Apomorphine-d5 Hydrochloride serves as an exemplary internal standard for the quantitative analysis of apomorphine (B128758) in various biological matrices.
The use of a stable isotope-labeled internal standard is a widely accepted strategy to improve the accuracy and precision of analytical methods, particularly those employing mass spectrometry. When (R)-Apomorphine-d5 Hydrochloride is added to a biological sample at a known concentration, it behaves almost identically to the non-labeled apomorphine throughout the sample preparation and analysis process. This co-elution and similar ionization behavior allow for the correction of variations that may occur during extraction, chromatography, and detection.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for the validation of bioanalytical methods, which include the use of appropriate internal standards europa.eufda.gov. These guidelines emphasize the importance of demonstrating the selectivity, accuracy, precision, and stability of the analytical method, all of which are significantly enhanced by the use of a deuterated internal standard like (R)-Apomorphine-d5 Hydrochloride.
A typical bioanalytical method validation would involve a series of experiments to assess these parameters. For instance, the selectivity of the method is confirmed by analyzing blank biological samples to ensure that no endogenous components interfere with the detection of apomorphine or its deuterated internal standard. The accuracy and precision of the method are determined by analyzing quality control (QC) samples at various concentrations, with the results being corrected against the response of the internal standard.
The chemical and physical properties of (R)-Apomorphine-d5 Hydrochloride are well-characterized, ensuring its suitability as a reference standard.
Table 1: Chemical and Physical Properties of (R)-Apomorphine-d5 Hydrochloride (Major)
| Property | Value |
| Molecular Formula | C₁₇H₁₂D₅NO₂ · HCl |
| Molecular Weight | Approximately 344.8 g/mol |
| Isotopic Purity | Typically >98% |
| Chemical Purity | Typically >98% |
Note: The exact molecular weight may vary slightly depending on the specific isotopic enrichment.
Contribution to Reproducibility in Bioanalytical and Pharmacological Studies
Reproducibility is a cornerstone of scientific research, ensuring that findings can be independently verified. In bioanalytical and pharmacological studies, the use of (R)-Apomorphine-d5 Hydrochloride as an internal standard is a key factor in achieving reproducible results.
Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug, rely heavily on the accurate quantification of the drug and its metabolites in biological fluids over time. The inherent variability in biological matrices and the complexity of the analytical procedures can introduce significant errors. By incorporating (R)-Apomorphine-d5 Hydrochloride, researchers can effectively mitigate these sources of variability.
The principle behind this enhanced reproducibility lies in the ability of the deuterated standard to compensate for matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, which can lead to either suppression or enhancement of the analytical signal. Since the deuterated internal standard is chemically identical to the analyte, it is subject to the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these effects can be normalized, leading to more consistent and reproducible quantification across different samples and different studies.
The EMA guideline on bioanalytical method validation explicitly states that the main characteristics of a method, including selectivity, accuracy, and precision, are essential for ensuring the reliability of analytical results europa.eu. The use of a stable isotope-labeled internal standard is a recognized approach to fulfill these requirements and enhance the reproducibility of the data.
Accreditation and Certification of Deuterated Apomorphine Materials
The reliability of any reference standard is contingent upon the quality of its production and characterization. For deuterated compounds like (R)-Apomorphine-d5 Hydrochloride, this is assured through a rigorous system of accreditation for the manufacturers and certification of the materials themselves.
Accreditation of Reference Material Producers:
The international standard ISO 17034 provides the general requirements for the competence of reference material producers isotope.com. Accreditation to this standard signifies that a manufacturer has a robust quality management system and is technically competent to produce reference materials of a specified quality. This includes requirements for:
Production Planning: Ensuring that the synthesis and purification processes are well-defined and controlled to produce a material of high purity and isotopic enrichment.
Material Characterization: Utilizing validated analytical methods to confirm the identity, purity, and isotopic composition of the deuterated compound.
Assignment of Property Values: Accurately determining the concentration and associated uncertainty for certified reference materials.
Stability and Homogeneity: Conducting studies to ensure that the material remains stable over its shelf life and is homogeneous within a batch.
Many reputable suppliers of (R)-Apomorphine-d5 Hydrochloride operate under ISO 17034 accreditation, providing researchers with confidence in the quality of the reference material they are using.
Certification of Reference Materials:
Each batch of (R)-Apomorphine-d5 Hydrochloride produced as a certified reference material (CRM) is accompanied by a Certificate of Analysis (CoA). This document provides detailed information about the material's properties and the methods used for its characterization. A typical CoA for a deuterated reference material will include:
Product Identification: Name, catalog number, and batch number.
Chemical Information: Molecular formula, molecular weight, and CAS number.
Purity Data: Chemical purity determined by techniques such as High-Performance Liquid Chromatography (HPLC) and isotopic purity determined by mass spectrometry.
Certified Concentration (for solutions): The certified value and its associated uncertainty.
Storage Conditions and Expiry Date: Recommendations for proper storage to maintain the integrity of the material.
Statement of Traceability: Information on how the certified value is traceable to national or international standards.
The provision of a comprehensive CoA is a critical component of the certification process, ensuring that the end-user has all the necessary information to use the reference material appropriately and with confidence in its quality.
Future Directions and Emerging Research Avenues
Novel Synthetic Approaches for Advanced Deuterated Analogues
The synthesis of apomorphine (B128758) and its analogues has been a subject of extensive research, providing a foundation for the creation of advanced deuterated versions. A key strategy in forming the core aporphine (B1220529) ring system involves a regioselective [4 + 2] cyclization reaction between an aryne precursor and an isoquinoline (B145761) derivative. nih.gov This method, along with other established synthetic routes, can be adapted to produce deuterated analogues by utilizing starting materials or reagents labeled with deuterium (B1214612) at specific positions. nih.govgoogle.com
Integration of Omics Technologies in Preclinical Pharmacological Research
The post-genomic era has equipped researchers with powerful "omics" technologies, including metabolomics, proteomics, and genomics, which allow for a global analysis of biological systems. nih.govworldscholarsreview.org The integration of these technologies into the preclinical evaluation of compounds like (R)-Apomorphine-d5 Hydrochloride is a rapidly emerging field, offering unprecedented insight into their mechanisms of action, therapeutic effects, and potential biomarkers.
A compelling example of this integration is the use of non-targeted and targeted metabolomics to study the effects of apomorphine. In a preclinical model of metabolic dysfunction-associated steatohepatitis (MASH), metabolomic analysis of liver tissue revealed that apomorphine treatment significantly altered metabolic pathways, most notably reducing the levels of lysophospholipids (LPLs), which were elevated in the disease state. nih.govresearchgate.net This finding not only elucidates a potential therapeutic mechanism of apomorphine in liver disease but also identifies LPLs as potential biomarkers.
Table 1: Illustrative Metabolomic Findings for Apomorphine in a Preclinical MASH Model
| Metabolite Class | Observation in MASH Model | Effect of Apomorphine Treatment | Implication |
|---|
Proteomics offers another powerful lens through which to view the effects of apomorphine-related compounds. Studies on morphine, a structural precursor to apomorphine, have led to the creation of databases like "Morphinome," which collate proteomic changes in the brain following drug administration. researchgate.netnih.gov This approach helps identify proteins consistently affected, pointing towards key molecular pathways. researchgate.netnih.gov Similar proteomic strategies can be applied to (R)-Apomorphine-d5 to map its specific impact on the proteome of target tissues. For instance, proteomic analysis following the use of photoaffinity probes for the dopamine (B1211576) D2 receptor has successfully identified numerous interacting proteins, revealing complex signaling networks. nih.govacs.org Utilizing a deuterated version of such a probe could enhance the stability and analytical tracking in these sophisticated experiments.
Advancements in In Silico Modeling for Receptor Interaction and Metabolism
Computer-Assisted Drug Design (CADD), or in silico modeling, has become an indispensable tool in modern pharmacology, accelerating the discovery and optimization of new drugs. nih.gov For (R)-Apomorphine-d5 Hydrochloride, these computational techniques are pivotal for understanding its interaction with dopamine receptors and predicting its metabolic fate.
Molecular docking simulations are used to model the binding of apomorphine to the dopamine D1 and D2 receptors, providing insights into the specific amino acid residues that form hydrogen bonds and other interactions crucial for its agonist activity. nih.govnih.gov These models can be further refined using techniques like density functional theory to estimate the chemical stability and reactivity of the ligand. nih.gov
A particularly exciting frontier is the use of in silico methods to model the precise effects of deuteration. Computational studies on other deuterated molecules have shown that the replacement of hydrogen with deuterium can alter the strength of hydrogen bonds within a receptor's binding pocket. mdpi.com This can lead to increased binding affinity and a more stable drug-receptor complex. mdpi.com By applying these models to (R)-Apomorphine-d5, researchers can predict how deuteration impacts its affinity and functional selectivity for different dopamine receptor subtypes.
Furthermore, in silico models are crucial for predicting metabolism. Apomorphine is known to be metabolized by several enzymatic pathways, including N-demethylation, glucuronidation, and sulfation, involving enzymes like Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.govdrugbank.com Computational models can simulate the interaction of apomorphine with the active sites of these enzymes, helping to predict metabolic pathways and potential drug-drug interactions. The deuteration in (R)-Apomorphine-d5 is designed to slow down metabolism at specific sites; in silico models can help quantify this kinetic isotope effect, aiding in the design of analogues with optimized pharmacokinetic profiles.
Table 2: Applications of In Silico Modeling for (R)-Apomorphine-d5
| Modeling Technique | Application | Research Goal |
|---|---|---|
| Molecular Docking | Simulating binding to dopamine receptor subtypes (D1, D2, etc.). nih.gov | Predict binding affinity, identify key interactions, and understand functional selectivity. |
| Quantum Mechanics (e.g., DFT) | Calculating the stability and hydrogen bonding energy of the deuterated compound. nih.govmdpi.com | Elucidate the specific energetic advantages conferred by deuteration on receptor binding. |
| Pharmacokinetic Modeling | Simulating interaction with metabolic enzymes (e.g., CYPs, UGTs). nih.govdrugbank.com | Predict metabolic pathways and quantify the impact of the kinetic isotope effect on clearance rates. |
Development of Novel Research Paradigms Utilizing Deuterated Probes
The enhanced metabolic stability of deuterated compounds is not just a therapeutic advantage but also a powerful research tool. mdpi.com The use of molecules like (R)-Apomorphine-d5 Hydrochloride is enabling the development of novel research paradigms to explore the dopaminergic system with greater precision.
One of the most promising applications is in the field of molecular imaging. Research has already shown that deuterating a dopamine transporter (DAT) ligand created a superior probe for Positron Emission Tomography (PET) imaging, exhibiting higher metabolic stability and better target-to-non-target ratios in the brain. nih.gov This success provides a clear blueprint for the development of (R)-Apomorphine-d5 based radioligands. A tritiated or carbon-11 (B1219553) labeled version of (R)-Apomorphine-d5 could serve as a highly stable PET or SPECT tracer for imaging dopamine D1/D2 receptors in vivo, offering a more accurate quantification of receptor density and occupancy in health and disease.
Another emerging paradigm involves the creation of advanced chemical biology probes. Photoaffinity labeling, where a light-activated probe is used to covalently bind to its target receptor, allows for the subsequent isolation and identification of the receptor and its binding partners through proteomics. nih.govacs.org A photoaffinity probe built on the (R)-Apomorphine-d5 scaffold would benefit from increased stability, potentially leading to cleaner and more reliable proteomic data.
Finally, in preclinical research utilizing techniques like microdialysis with chronically implanted probes to measure real-time neurotransmitter release, (R)-Apomorphine-d5 can serve as a metabolically stable tool. researchgate.net It can be used as a stable challenge agent to probe the response of the dopamine system or as a stable internal standard for the accurate quantification of non-deuterated apomorphine and its metabolites in complex biological samples.
Q & A
Q. What strategies mitigate discrepancies in receptor binding assays involving deuterated apomorphine analogs?
- Methodological Answer : Conduct parallel assays with non-deuterated (R)-Apomorphine Hydrochloride to isolate isotopic effects. Use radiolabeled ligands (e.g., ³H-D2 receptor agonists) in competitive binding studies, and validate results across multiple cell lines (e.g., HEK293 vs. neuronal primary cultures). Statistical models (e.g., ANOVA with post-hoc corrections) should account for batch-to-batch variability in deuterated compound synthesis .
Q. How can researchers resolve contradictions in stability data across studies using (R)-Apomorphine-d5 Hydrochloride (Major)?
- Methodological Answer : Standardize experimental conditions (e.g., temperature, pH, light exposure) using ICH Q1A guidelines. Perform forced degradation studies under controlled oxidative (H₂O₂), acidic (HCl), and thermal stress. Compare degradation products via high-resolution MS to identify pathways unique to the deuterated form. Collaborative cross-laboratory validation enhances reproducibility .
Q. What analytical challenges arise in quantifying low-abundance metabolites of (R)-Apomorphine-d5 Hydrochloride (Major), and how are they addressed?
- Methodological Answer : Use ultra-high-performance LC (UHPLC) coupled with tandem MS to enhance sensitivity. Isotopic dilution assays with deuterated internal standards improve quantification accuracy. For glucuronide metabolites, enzymatic hydrolysis (β-glucuronidase) followed by solid-phase extraction (SPE) minimizes matrix interference .
Methodological Best Practices
- Data Reprodubility : Document all synthesis and analytical protocols in line with CONSORT-EHEALTH guidelines, including software parameters (e.g., HPLC gradient profiles) and raw data archiving .
- Cross-Study Comparisons : Adopt standardized metadata templates (e.g., FAIR principles) to harmonize data collection across institutions, facilitating meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
